molecular formula C16H21NO4 B4773410 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B4773410
M. Wt: 291.34 g/mol
InChI Key: ROKWDHFEAPHMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as MPAA, is a synthetic compound that has been studied for its potential use in various scientific applications.

Scientific Research Applications

8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential use in various scientific applications, including as a potential therapeutic agent for cancer and as a tool for studying the role of G protein-coupled receptors (GPCRs) in various physiological processes. 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to selectively bind to certain GPCRs, making it a useful tool for studying their functions.

Mechanism of Action

8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to selectively bind to certain GPCRs, including the A2A adenosine receptor and the dopamine D2 receptor. By binding to these receptors, 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane can modulate their activity and affect various physiological processes.
Biochemical and Physiological Effects
8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and to modulate the release of neurotransmitters in the brain. 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have anti-inflammatory effects and to modulate immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its ability to selectively bind to certain GPCRs, making it a useful tool for studying their functions. However, one limitation is that 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane, including further studies on its potential therapeutic uses, as well as studies on its off-target effects and potential toxicity. Additionally, further research is needed to fully understand the mechanisms by which 8-[(3-methylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane modulates GPCR activity.

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-13-3-2-4-14(11-13)19-12-15(18)17-7-5-16(6-8-17)20-9-10-21-16/h2-4,11H,5-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKWDHFEAPHMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-2-(3-methylphenoxy)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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